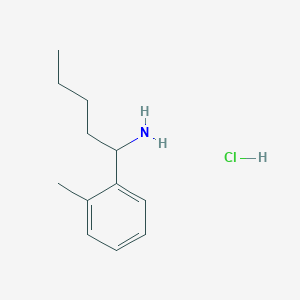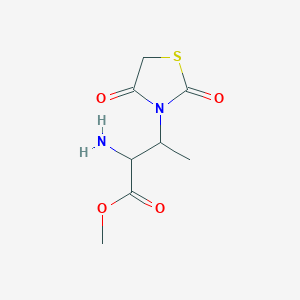
N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride
Overview
Description
“N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a sulfonamide group and two methyl groups. The sulfonamide group is connected to a phenylethylamine moiety, which consists of a phenyl ring attached to an ethyl group bearing an amino group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, introduction of the methyl and sulfonamide substituents, and attachment of the phenylethylamine moiety. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the sulfonamide group, and the phenylethylamine moiety. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
Thiophenes, sulfonamides, and phenylethylamines each undergo specific types of chemical reactions. Thiophenes can participate in electrophilic aromatic substitution reactions, sulfonamides can undergo hydrolysis, and phenylethylamines can be involved in reactions typical for amines, such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its water solubility, while the presence of the thiophene and phenyl rings could increase its lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties
- N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride is involved in various chemical synthesis processes. For instance, it is used in the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides. This process involves reactions of 2-aminopyridines or 2-aminothiazole with related sulfonamides to produce heterocyclic compounds in good yields (Rozentsveig et al., 2013).
Biological Activities
- Sulfonamides, including this compound, have been studied for various biological activities. For example, some compounds have shown prominent activity against the acetylcholinesterase enzyme, which is significant for neurological research and potential therapeutic applications (Fatima et al., 2013).
Antitumor Potential
- The compound has been studied in the context of antitumor research. Specific derivatives of sulfonamides have been designed and synthesized for their potential as antitumor agents. These studies highlight the diverse applications of sulfonamide compounds in cancer research (Huang et al., 2002).
Pharmacokinetics and Drug Development
- In drug development, sulfonamides like this compound are valuable for understanding the pharmacokinetics of drugs. Studies involving such compounds help in optimizing drug structures for better metabolic stability and pharmacokinetic properties (Humphreys et al., 2003).
Material Science and Polymer Modification
- In material science, sulfonamide-derived compounds are used for modifying polymers, enhancing their properties for potential medical applications. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified with various amines including sulfonamide compounds, indicating their role in developing new materials (Aly & El-Mohdy, 2015).
Future Directions
The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable biological effects, it could be further optimized and developed into a therapeutic agent. Alternatively, if it exhibits unique physical or chemical properties, it could find use in material science or other fields .
Properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2.ClH/c1-10-8-14(11(2)19-10)20(17,18)16-9-13(15)12-6-4-3-5-7-12;/h3-8,13,16H,9,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDKDHKYNHLTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NCC(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-67-6 | |
| Record name | 3-Thiophenesulfonamide, N-(2-amino-2-phenylethyl)-2,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















